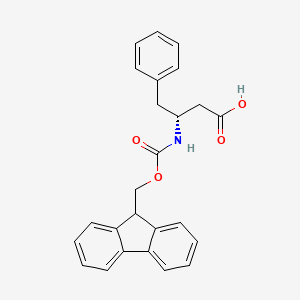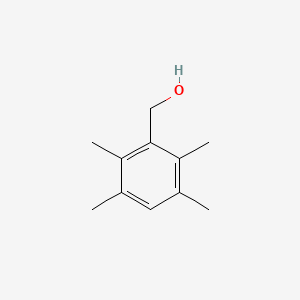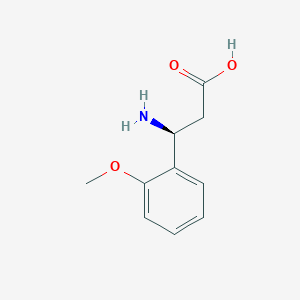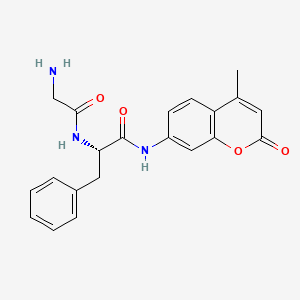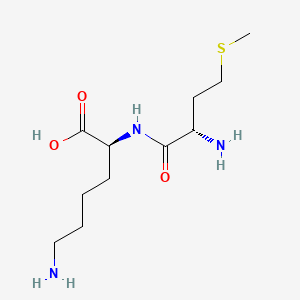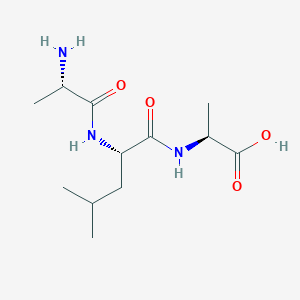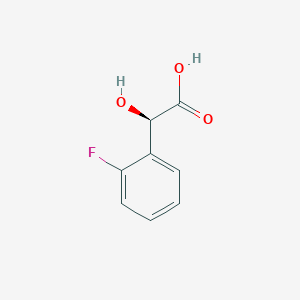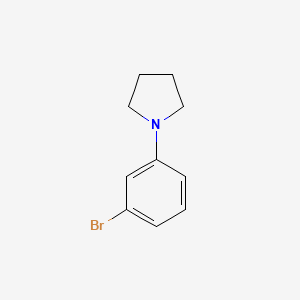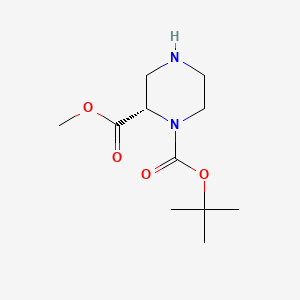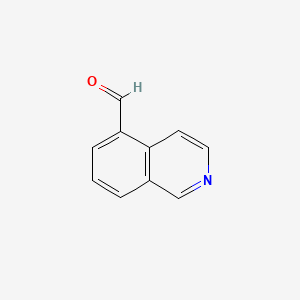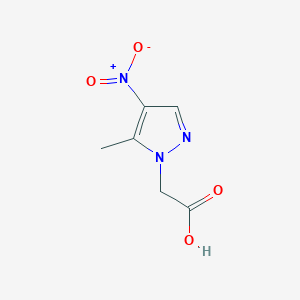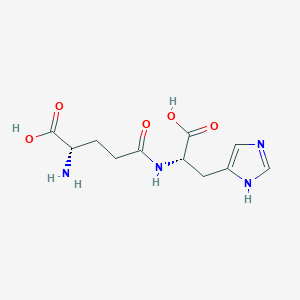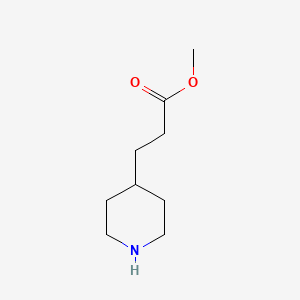
Methyl 3-(piperidin-4-yl)propanoate
Vue d'ensemble
Description
“Methyl 3-(piperidin-4-yl)propanoate” is a chemical compound with the CAS Number: 71879-50-0. It has a molecular weight of 171.24 . The IUPAC name for this compound is methyl 3-(4-piperidinyl)propanoate .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(piperidin-4-yl)propanoate” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
The InChI code for “Methyl 3-(piperidin-4-yl)propanoate” is 1S/C9H17NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 . This indicates that the compound has a molecular formula of C9H17NO2 .It is stored in a freezer . The compound is a solid with a density of 0.96 g/cm3 .
Applications De Recherche Scientifique
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
Pharmaceuticals : Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in the synthesis of various drugs .
-
Alkaloids : Piperidine derivatives are also found in many alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological effects.
-
Synthetic Chemistry : Piperidine derivatives are used in intra- and intermolecular reactions to form various other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
Biological Evaluation : Piperidine derivatives are often used in the discovery and biological evaluation of potential drugs . They are used in the development of fast and cost-effective methods for the synthesis of substituted piperidines .
-
Cyclization and Annulation : Piperidine derivatives are used in cyclization and annulation reactions, which are key steps in the synthesis of many complex organic compounds .
-
Multicomponent Reactions : Piperidine derivatives are used in multicomponent reactions, which are a type of reaction where three or more reactants combine to form a product .
-
Pharmaceuticals : Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in the synthesis of various drugs .
-
Alkaloids : Piperidine derivatives are also found in many alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological effects.
-
Synthetic Chemistry : Piperidine derivatives are used in intra- and intermolecular reactions to form various other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
Biological Evaluation : Piperidine derivatives are often used in the discovery and biological evaluation of potential drugs . They are used in the development of fast and cost-effective methods for the synthesis of substituted piperidines .
-
Cyclization and Annulation : Piperidine derivatives are used in cyclization and annulation reactions, which are key steps in the synthesis of many complex organic compounds .
-
Multicomponent Reactions : Piperidine derivatives are used in multicomponent reactions, which are a type of reaction where three or more reactants combine to form a product .
Safety And Hazards
Orientations Futures
Piperidine derivatives, such as “Methyl 3-(piperidin-4-yl)propanoate”, are important in the field of drug discovery . They are used in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
methyl 3-piperidin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTFCEJPMHOBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437441 | |
| Record name | methyl 3-(piperidin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(piperidin-4-yl)propanoate | |
CAS RN |
71879-50-0 | |
| Record name | methyl 3-(piperidin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

